1,1,1-Trifluoro-2-iodoethane

Catalog No.
S592588
CAS No.
353-83-3
M.F
C2H2F3I
M. Wt
209.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1-Trifluoro-2-iodoethane

CAS Number

353-83-3

Product Name

1,1,1-Trifluoro-2-iodoethane

IUPAC Name

1,1,1-trifluoro-2-iodoethane

Molecular Formula

C2H2F3I

Molecular Weight

209.94 g/mol

InChI

InChI=1S/C2H2F3I/c3-2(4,5)1-6/h1H2

InChI Key

RKOUFQLNMRAACI-UHFFFAOYSA-N

SMILES

C(C(F)(F)F)I

Synonyms

1-Iodo-2,2,2-trifluoroethane; 2,2,2-Trifluoro-1-iodoethane; 2,2,2-Trifluoroethyl Iodide; 2,2,2-Trifluoroiodoethane; 2-Iodo-1,1,1-trifluoroethane;

Canonical SMILES

C(C(F)(F)F)I

Cross-Coupling Reactions

Synthesis of 1,1-Difluoroallenes

Trifluoroethylation of Alkenes

Synthesis of 2,2,2-Trifluoroethylated Alkenes

Trifluoroethylation of Alkynes

Synthesis of Trifluoromethylated Alkenes

1,1,1-Trifluoro-2-iodoethane, also known as trifluoroethyl iodide, is a halogenated organic compound with the molecular formula C2H2F3I\text{C}_2\text{H}_2\text{F}_3\text{I} and a molecular weight of approximately 209.94 g/mol. This compound features a trifluoromethyl group (CF3-\text{CF}_3) attached to a two-carbon ethyl chain, with an iodine atom substituting one of the hydrogen atoms on the second carbon. Its structure can be represented as:

text
F |H—C—C—I | F | F

This compound is notable for its unique properties arising from the presence of fluorine and iodine atoms, which significantly influence its reactivity and biological interactions.

  • Fluorine: Fluorine compounds can be corrosive and irritating to the skin, eyes, and respiratory system.
  • Iodine: Iodine can irritate the skin, eyes, and respiratory system. Inhaling high concentrations can cause lung damage [].

The synthesis of 1,1,1-trifluoro-2-iodoethane can be achieved through several methods:

  • Halogenation: The compound can be synthesized by the direct halogenation of 1,1,1-trifluoroethane using iodine in the presence of a suitable catalyst .
  • Reactions with Aryl Iodides: Another method involves coupling reactions where aryl iodides react with 1,1,1-trifluoroethane under reductive conditions using copper catalysts .

1,1,1-Trifluoro-2-iodoethane has various applications across different fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of fluorinated organic compounds and pharmaceuticals.
  • Analytical Chemistry: The compound is utilized as a reagent in analytical methods for detecting and quantifying other substances due to its distinct chemical properties .
  • Research: It is often used in research settings to study photoredox reactions and other chemical transformations involving halogenated compounds .

Studies have focused on the interaction of 1,1,1-trifluoro-2-iodoethane with various substrates under different conditions. For instance:

  • Photoredox Reactions: The compound has been involved in visible-light-induced photocatalytic reactions with alkenes and silyl enol ethers .
  • Thermochemical Behavior: Its interactions in thermochemical processes highlight its stability and reactivity under different conditions .

Several compounds share structural similarities with 1,1,1-trifluoro-2-iodoethane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Trifluoroacetic AcidC2F3O2H\text{C}_2\text{F}_3\text{O}_2\text{H}Carboxylic acid; used extensively in organic synthesis
2-Iodo-1,1-difluoroethaneC2H2F2I\text{C}_2\text{H}_2\text{F}_2\text{I}Contains two fluorine atoms; less reactive than trifluoroiodo compound
2-Bromo-1,1,1-trifluoroethaneC2H3F3Br\text{C}_2\text{H}_3\text{F}_3\text{Br}Bromine instead of iodine; different reactivity patterns

Uniqueness

What sets 1,1,1-trifluoro-2-iodoethane apart is its trifluoromethyl group combined with an iodine atom. This combination enhances its utility in organic synthesis while providing distinct physical and chemical properties that facilitate various reactions not possible with other similar compounds.

XLogP3

2.4

Boiling Point

54.5 °C

UNII

CA0J38WE9Z

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

353-83-3

Wikipedia

1,1,1-trifluoro-2-iodoethane

Dates

Modify: 2023-08-15

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